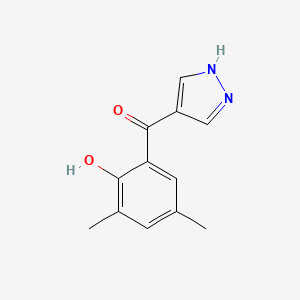

4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole is a heterocyclic organic compound with the molecular formula C12H12N2O2 It is characterized by a pyrazole ring substituted with a 3,5-dimethyl-2-hydroxybenzoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole typically involves the reaction of 3,5-dimethyl-2-hydroxybenzoyl chloride with pyrazole in the presence of a base. The reaction conditions often include the use of solvents such as dichloromethane or toluene, and the reaction is carried out at room temperature or slightly elevated temperatures .

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to maximize yield and purity, and employing continuous flow reactors for efficient large-scale production.

Chemical Reactions Analysis

Condensation Reaction with β-Keto Esters

A common strategy involves the reaction of hydrazine derivatives with β-keto esters to form the pyrazole ring. For 4-(3,5-dimethyl-2-hydroxybenzoyl)pyrazole , a plausible synthesis route could involve:

-

Formation of acetylacetone-based intermediates : Reaction of ethyl acetoacetate or acetylacetone with 2-hydroxybenzoylhydrazine under acidic conditions (e.g., HCl) to form the pyrazole nucleus.

-

Positional substitution : Introduction of the 2-hydroxybenzoyl group at position 4 of the pyrazole ring via nucleophilic or electrophilic substitution.

A similar approach was used to synthesize 1-(2-hydroxybenzoyl)-3,5-dimethylpyrazole , where substituted phenyl carbamide reacts with acetylacetone in methanol/HCl to yield the product after reflux .

Arylhydrazine-Based Cyclization

Another method involves the reaction of arylhydrazones with β-keto esters or diketones. For example:

-

Aryldiazonium chloride reacts with ethyl acetoacetate or acetylacetone to form arylhydrazones (e.g., 3a-e ) .

-

Subsequent reaction with salicyloyl hydrazine or p-toluenesulphonyl hydrazine yields pyrazoline intermediates, which undergo dehydration to form pyrazoles .

This method was adapted to synthesize N'-(2-hydroxybenzoyl)-3,5-dimethyl-4-(substituted arylazo)pyrazoles , highlighting the versatility of arylhydrazine derivatives in pyrazole synthesis .

Formation of Pyrazole Ring

The pyrazole ring is typically formed via cyclization of a hydrazine derivative with a β-keto ester or diketone. For This compound :

-

Nucleophilic attack : The hydrazine attacks the carbonyl carbon of the β-keto ester, forming a hydrazone intermediate.

-

Tautomerization : Rearrangement of the hydrazone leads to cyclization, forming the pyrazole ring.

-

Dehydration : Loss of water completes the formation of the aromatic pyrazole structure.

Substitution at Position 4

The 2-hydroxybenzoyl group at position 4 is introduced via:

-

Electrophilic substitution : Activation of the pyrazole ring (electron-deficient) for substitution at position 4, though this may require directing groups.

-

Directed synthesis : Incorporation of the benzoyl group during cyclization, as seen in the synthesis of 1-(2-hydroxybenzoyl)-3,5-dimethylpyrazole .

Infrared (IR) Spectroscopy

Key IR peaks for This compound would include:

| Functional Group | Wavenumber (cm⁻¹) |

|---|---|

| O-H (2-hydroxybenzoyl) | ~3600 (broad) |

| C=O (benzoyl) | ~1680 |

| C=N (pyrazole) | ~1520–1550 |

| C-O (benzoyl) | ~1240 |

For comparison, 1-(2-hydroxybenzoyl)-3,5-dimethylpyrazole shows IR peaks at 3608 cm⁻¹ (O-H) and 1682 cm⁻¹ (C=O) .

Nuclear Magnetic Resonance (¹H NMR)

Expected signals for the target compound:

-

CH₃ groups (positions 3 & 5) : Singlet at ~2.5 ppm.

-

Aromatic protons (2-hydroxybenzoyl) : Multiplets in the range of 6.8–8.1 ppm.

-

OH proton : Broad singlet at ~10.3 ppm (exchangeable with D₂O).

For example, 1-(2-hydroxybenzoyl)-3,5-dimethylpyrazole exhibits a singlet at δ 2.49 ppm (CH₃) and a singlet at δ 10.34 ppm (OH) .

Reaction Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| Cyclization | β-Keto ester + hydrazine derivative + HCl | 66–88% |

| Substitution | Electrophilic substitution (directed) | Varies |

| Purification | Recrystallization (ethanol/methanol) | High |

Challenges and Considerations

-

Regioselectivity : Ensuring substitution at position 4 requires precise reaction control.

-

Stability : Pyrazoles with electron-donating groups (e.g., hydroxyl) may undergo hydrolysis under acidic conditions .

-

Electrochemical behavior : Reduction mechanisms may involve cleavage of functional groups, as observed in similar compounds .

References Synthesis and Pharmacological Activities of Pyrazole Derivatives (PMC) Research Journal of Pharmaceutical, Biological and Chemical Sciences (RJPBCS) MDPI: Synthesis, Structure and Molecular Docking of New 4,5... Der Pharma Chemica: Synthesis and Characterization of Substituted Pyrazoles ChemicalBook: 3,5-Dimethyl-1-phenylpyrazole RSC: Study of the Synthesis Mechanism of 4-Amino-3,5-Dimethyl Pyrazole PMC: Current Status of Pyrazole and Its Biological Activities RJPBCS: Electrochemical Behaviour of N'-(2-hydroxybenzoyl)...

Scientific Research Applications

4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole has several scientific research applications:

Chemistry: It is used as a building block for the synthesis of more complex molecules.

Medicine: Research is ongoing to explore its potential as a therapeutic agent due to its unique chemical structure.

Industry: It can be used in the development of new materials with specific properties, such as polymers and coatings

Mechanism of Action

The mechanism of action of 4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole involves its interaction with specific molecular targets. The hydroxyl and carbonyl groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects depending on the target.

Comparison with Similar Compounds

Similar Compounds

- 4-(4,5-Dimethyl-2-hydroxybenzoyl)pyrazole

- 4-(2-Hydroxy-5-isopropylbenzoyl)pyrazole

- 5-(4,5-Dimethyl-2-hydroxyphenyl)isoxazole

Uniqueness

4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole is unique due to the specific positioning of the dimethyl and hydroxy groups on the benzoyl ring, which influences its chemical reactivity and biological activity. This structural uniqueness can result in different interactions with molecular targets compared to similar compounds .

Biological Activity

4-(3,5-Dimethyl-2-hydroxybenzoyl)pyrazole is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, structural characteristics, and biological evaluations of this compound, highlighting its mechanisms of action and therapeutic implications.

Synthesis and Structural Characterization

The synthesis of this compound typically involves the reaction of 3,5-dimethyl-2-hydroxybenzoyl chloride with pyrazole under controlled conditions. The resulting product can be characterized using techniques such as NMR, IR spectroscopy, and mass spectrometry to confirm its structure.

Biological Activities

The biological activities of this compound include:

- Antioxidant Activity : The compound has demonstrated significant antioxidant properties. Studies indicate that it can scavenge free radicals effectively, which is crucial for preventing oxidative stress-related diseases .

- Anti-diabetic Effects : In vitro studies have shown that this compound exhibits inhibitory activity against α-glucosidase and α-amylase enzymes. The IC50 values for α-glucosidase inhibition are reported at 75.62 µM, while α-amylase inhibition shows an IC50 of 119.3 µM, indicating its potential as a therapeutic agent for managing diabetes .

- Xanthine Oxidase Inhibition : The compound also inhibits xanthine oxidase, an enzyme involved in purine metabolism. This inhibition is significant as it can help reduce uric acid levels in the blood, providing a therapeutic approach for gout and other related conditions .

The mechanism through which this compound exerts its biological effects involves:

- Enzyme Binding : The compound binds to the active sites of enzymes such as α-glucosidase and xanthine oxidase, blocking substrate access and inhibiting their activity. This interaction is crucial in mediating its anti-diabetic and antioxidant effects .

- Radical Scavenging : The phenolic structure within the compound contributes to its ability to donate electrons to free radicals, neutralizing them and preventing cellular damage .

Case Studies

- Anti-diabetic Study : A study evaluated the anti-diabetic potential of various pyrazole derivatives including this compound. It was found to significantly reduce blood glucose levels in diabetic models compared to control groups .

- Antioxidant Evaluation : In a series of assays (DPPH, ABTS), this compound exhibited strong radical scavenging activity with comparable efficacy to standard antioxidants like ascorbic acid .

Comparative Analysis with Related Compounds

| Compound Name | IC50 (α-glucosidase) | IC50 (α-amylase) | Xanthine Oxidase Inhibition |

|---|---|---|---|

| This compound | 75.62 µM | 119.3 µM | Significant |

| Acarbose | 72.58 µM | 115.6 µM | Not applicable |

| Standard Antioxidants (Ascorbic Acid) | N/A | N/A | High |

Properties

Molecular Formula |

C12H12N2O2 |

|---|---|

Molecular Weight |

216.24 g/mol |

IUPAC Name |

(2-hydroxy-3,5-dimethylphenyl)-(1H-pyrazol-4-yl)methanone |

InChI |

InChI=1S/C12H12N2O2/c1-7-3-8(2)11(15)10(4-7)12(16)9-5-13-14-6-9/h3-6,15H,1-2H3,(H,13,14) |

InChI Key |

MMBANPULFAZSDW-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC(=C(C(=C1)C(=O)C2=CNN=C2)O)C |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.